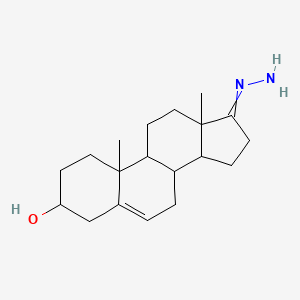
4-Chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine is a chemical compound with the molecular formula C6H4Br2ClFN2 and a molecular weight of 318.37 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of chlorine, bromine, and fluorine atoms, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-Chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine derivatives that are substituted with chlorine and fluorine atoms.
Reaction Conditions: The reactions are usually carried out in solvents such as dichloromethane or acetonitrile, and the temperature is maintained at a specific range to ensure the desired product formation.
Análisis De Reacciones Químicas
4-Chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (chlorine, bromine) are replaced by other nucleophiles.
Oxidation and Reduction:
Reagents and Conditions: Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents.
Aplicaciones Científicas De Investigación
4-Chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, although it is not yet approved for clinical use.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways are not well-defined, but it is believed to interfere with DNA synthesis or protein function, contributing to its potential biological effects.
Comparación Con Compuestos Similares
4-Chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine can be compared with other pyrimidine derivatives:
Propiedades
Fórmula molecular |
C6H4Br2ClFN2 |
|---|---|
Peso molecular |
318.37 g/mol |
Nombre IUPAC |
4-chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine |
InChI |
InChI=1S/C6H4Br2ClFN2/c1-6(7,8)4-3(10)5(9)12-2-11-4/h2H,1H3 |
Clave InChI |
UEJGWLJMSQCKRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=NC=N1)Cl)F)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[1-[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15287499.png)
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15287500.png)
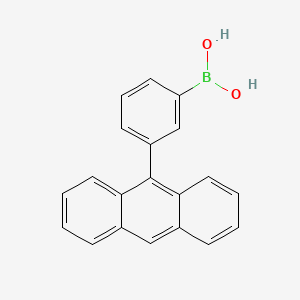
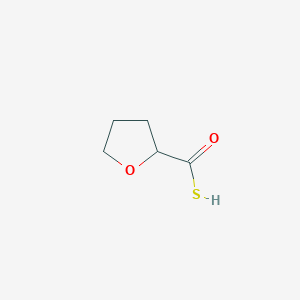
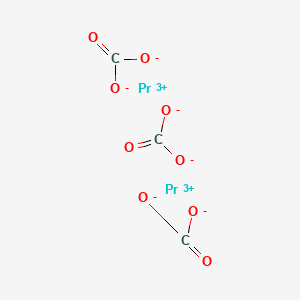
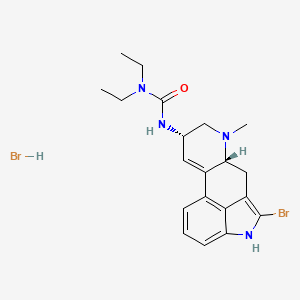
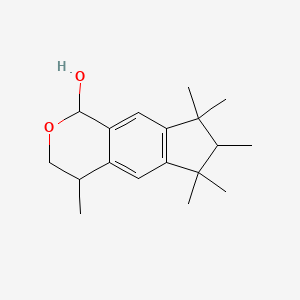
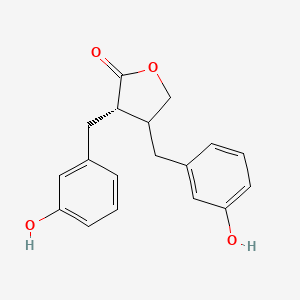
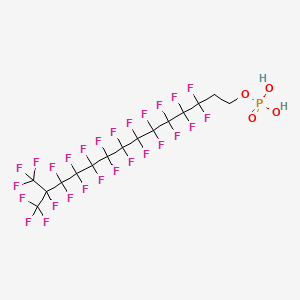
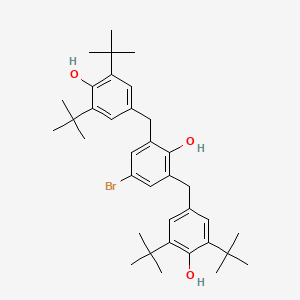
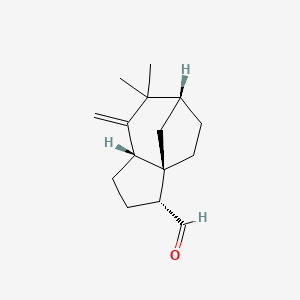

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)
